![molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2](/img/structure/B610974.png)
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Overview
Description
SR-3306 is a selective, potent, and highly brain-penetrant inhibitor of c-Jun N-terminal kinases (JNK). These kinases are part of the mitogen-activated protein kinase (MAPK) family and play a crucial role in various cellular processes, including inflammation, apoptosis, and neurodegeneration . SR-3306 has shown promise in protecting neurons and reducing neurodegeneration, making it a valuable compound in scientific research, particularly in the context of neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-3306 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of SR-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
SR-3306 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity against JNK. It can also participate in oxidation and reduction reactions, depending on the experimental conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of SR-3306 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving SR-3306 are its various analogs and derivatives, which are tested for their biological activity and selectivity. These products are crucial for understanding the structure-activity relationship and optimizing the compound’s therapeutic potential .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is with a molecular weight of approximately . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .
Oncology Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .
Antimicrobial and Anti-inflammatory Potential
In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .
In Vitro Studies
Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .
Drug Development Insights
The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .
Data Table: Summary of Biological Activities
Activity Type | Details |
---|---|
Primary Application | Oncology (protein kinase inhibition) |
Additional Uses | Potential antimicrobial and anti-inflammatory applications |
Mechanism | Inhibition of specific signaling pathways via protein kinase interaction |
Tested Cell Lines | MV4-11 (acute myeloid leukemia), other human tumor cells |
NCI Evaluation | Promising antimitotic activity with specific GI50/TGI values |
Mechanism of Action
SR-3306 exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). These kinases are involved in the phosphorylation of various substrates, including transcription factors like c-Jun and activating transcription factor 2 (ATF-2). By inhibiting JNK, SR-3306 prevents the phosphorylation of these substrates, thereby modulating gene expression and cellular responses to stress .
Comparison with Similar Compounds
Similar Compounds
SP600125: Another JNK inhibitor with a broader spectrum of activity but less selectivity compared to SR-3306.
SR11935: Similar to SR-3306 in its inhibitory effects on JNK, but with different pharmacokinetic properties.
JNK Inhibitor VIII: A potent JNK inhibitor with a different chemical structure and mechanism of action.
Uniqueness of SR-3306
SR-3306 stands out due to its high selectivity for JNK, its ability to penetrate the blood-brain barrier, and its potent neuroprotective effects. These properties make it particularly valuable in research focused on neurodegenerative diseases and central nervous system disorders .
Biological Activity
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation by targeting specific kinases. |
Anti-inflammatory | Potential applications in reducing inflammation due to its structural features. |
Antimicrobial | Exhibits activity against various microbial strains based on preliminary studies. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
-
Binding Affinity :
- Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidine | Morpholine group, pyrimidine core | Anticancer activity |
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidin | Piperazine instead of morpholine | Kinase inhibition |
6-Methylpyridin-3-yloxy-pyrimidin derivatives | Similar pyridine and pyrimidine structures | Various biological activities |
Q & A
Q. Basic: What synthetic strategies are commonly employed for synthesizing this compound?
The compound is typically synthesized via multi-step heterocyclic coupling reactions. A key approach involves:
- Step 1 : Reacting 4-(3-morpholinophenyl)pyrimidin-2-amine intermediates with halogenated triazole precursors under reflux conditions in ethanol or acetonitrile. Morpholine derivatives are introduced via nucleophilic substitution or Mannich reactions .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol (95%) to isolate the final product. Yields can vary (17–82%) depending on reaction optimization .
Methodological Tip : Monitor reaction progress using TLC with UV visualization and optimize catalyst loading (e.g., copper(I) bromide) to enhance efficiency .
Q. Advanced: How can researchers troubleshoot low yields in triazole-phenyl coupling reactions?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization : Use cesium carbonate as a base to improve deprotonation efficiency, or employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of aryl halides .
- Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance solubility of aromatic intermediates .
- Contradiction Analysis : Compare yields under varying conditions (e.g., 35°C vs. 100°C) to identify thermodynamic vs. kinetic control pathways .
Q. Basic: What spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., δ 8.87 ppm for pyridine protons, δ 3.70 ppm for morpholine methylenes) .
- HRMS : Verify molecular weight (e.g., m/z 215 [M+H]⁺ for core pyrimidine fragments) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .
Q. Advanced: How do crystallographic data inform structure-activity relationships (SAR)?
X-ray crystallography reveals key structural motifs:
- Dihedral Angles : Planarity between pyrimidine and aryl rings (e.g., 12.8° twist) influences π-π stacking with biological targets .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 2.02 Å) stabilize bioactive conformations. Disruption of these bonds via fluorination or methoxy substitution can alter potency .
Methodological Tip : Use Cambridge Structural Database (CSD) comparisons to correlate crystallographic data with enzymatic inhibition assays .
Q. Basic: What biological assays are used to evaluate its pharmacological potential?
- Enzyme Inhibition : Screen against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays .
- Antimicrobial Activity : Employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .
Q. Advanced: How to address discrepancies in biological activity across studies?
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., morpholine ring oxidation) that may interfere with activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target engagement hypotheses .
Q. Basic: What computational tools aid in SAR studies?
- QSAR Models : Utilize MOE or Schrödinger to correlate substituent electronegativity with activity .
- Docking Simulations : Map binding poses in kinase active sites (e.g., EGFR) to prioritize synthetic targets .
Q. Advanced: How to design derivatives with improved metabolic stability?
- Bioisosteric Replacement : Substitute morpholine with thiomorpholine to reduce CYP450-mediated oxidation .
- Pro-drug Strategies : Introduce acetylated amines for enhanced solubility and controlled release .
- In Silico ADME Prediction : Use SwissADME to optimize logP values (<3) and minimize hepatotoxicity risks .
Q. Basic: What are common synthetic impurities, and how are they characterized?
- By-products : Unreacted triazole intermediates or dimerized pyrimidines.
- Detection : Use HPLC-PDA (C18 column, acetonitrile/water gradient) with spiking experiments for identification .
- Resolution : Optimize column chromatography (silica gel, 230–400 mesh) with isocratic elution .
Q. Advanced: How to validate target engagement in cellular models?
- Chemical Proteomics : Employ pull-down assays with biotinylated probes to isolate target proteins .
- Kinase Profiling : Use KINOMEscan® panels to assess selectivity across 468 kinases .
- CRISPR Knockout : Validate mechanism via gene-edited cell lines (e.g., p38 MAPK KO) .
Properties
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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